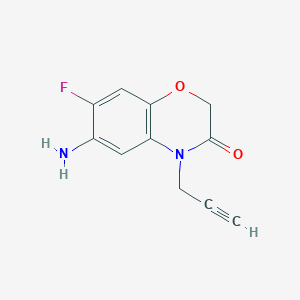

2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)-

Übersicht

Beschreibung

2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)- is a useful research compound. Its molecular formula is C11H9FN2O2 and its molecular weight is 220.2 g/mol. The purity is usually 95%.

The exact mass of the compound 2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Chemical Identity and Properties

2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)-, also known as 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one (CAS No. 112748-06-8), is a heterocyclic compound characterized by its benzoxazine core structure. Its molecular formula is CHFNO with a molecular weight of 182.15 g/mol. The compound exhibits significant biological activities, particularly in antibacterial, antifungal, and herbicidal applications.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 182.15 g/mol |

| Density | 1.4 g/cm³ |

| Boiling Point | 398.3 °C |

| Flash Point | 194.7 °C |

| LogP | -0.04 |

Antibacterial Activity

Research indicates that this compound possesses notable antibacterial properties. A study evaluated its efficacy against various bacterial strains, yielding the following results:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Bacillus subtilis | 24 |

| Staphylococcus aureus | 22 |

| Escherichia coli | 21 |

| Salmonella typhi | 20 |

These results suggest that the compound is more effective than traditional antibiotics such as ampicillin in certain cases .

Antifungal Activity

The antifungal potential of this compound was assessed through various studies. In one notable study, several derivatives of benzoxazin were synthesized and tested for antifungal activity against agricultural fungi. The findings highlighted that at a concentration of 200 mg/L, certain compounds exhibited complete inhibition of mycelial growth in several strains:

| Compound | Fungal Strain Tested | Concentration (mg/L) | Inhibition (%) |

|---|---|---|---|

| 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one (4a) | F. culmorum | 200 | 100 |

| 4-Acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6) | P. cactorum | 200 | 100 |

| - | R. solani | 100 | Complete |

At lower concentrations (20 mg/L), the N-acetyl derivative (6) showed good activity against P. cactorum with a 72% inhibition rate .

Herbicidal Activity

The herbicidal properties of 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one have also been explored. The compound has shown potential as a selective herbicide in agricultural applications, effectively inhibiting the growth of specific weed species while being less harmful to crops.

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within microbial cells or plant systems. This may include enzyme inhibition or disruption of metabolic pathways critical for growth and reproduction .

Case Study: Antibacterial Efficacy

In a controlled laboratory setting, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it not only inhibited bacterial growth but also demonstrated bactericidal activity at higher concentrations.

Case Study: Agricultural Applications

A field trial was conducted to evaluate the herbicidal efficacy of the compound on common agricultural weeds. The results showed a significant reduction in weed biomass compared to untreated controls, suggesting its potential for use in integrated pest management strategies.

Wissenschaftliche Forschungsanwendungen

Agricultural Uses

One of the primary applications of this compound is as an intermediate in the synthesis of herbicides, particularly flumioxazin. Flumioxazin is a pre-emergent herbicide that effectively controls broadleaf weeds and certain grasses by inhibiting their growth through soil treatment. The efficacy of flumioxazin in preventing weed germination makes this compound crucial in agricultural practices aimed at enhancing crop yields while minimizing competition from unwanted plant species.

Medicinal Chemistry

In medicinal chemistry, derivatives of 2H-1,4-Benzoxazin-3(4H)-one exhibit potential as pharmaceutical agents. The presence of the amino and fluoro groups enhances the biological activity of these compounds, making them candidates for further development in treating various diseases. Research into their pharmacological properties has indicated possible applications in anti-cancer therapies and other therapeutic areas.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Herbicide Development | Demonstrated that flumioxazin effectively reduced weed populations in soybean fields by over 90% when applied pre-emergently. |

| Study 2 | Anticancer Activity | Investigated the cytotoxic effects of benzoxazine derivatives on human cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. |

| Study 3 | Synthesis Optimization | Developed a more efficient synthetic route for producing 6-amino-7-fluoro-4-(2-propynyl)-2H-benzoxazin-3(4H)-one with improved yield and reduced costs compared to traditional methods. |

Eigenschaften

IUPAC Name |

6-amino-7-fluoro-4-prop-2-ynyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-2-3-14-9-5-8(13)7(12)4-10(9)16-6-11(14)15/h1,4-5H,3,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRCRGJPHYNVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=O)COC2=C1C=C(C(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457270 | |

| Record name | 2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103361-42-8 | |

| Record name | 2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-7-fluoro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.